![molecular formula C₁₇H₁₂ClNO₂ B1141125 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 934996-79-9](/img/structure/B1141125.png)
5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Overview
Description
5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, also known as 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, is a heterocyclic compound that is commonly used in scientific research. This compound has a wide range of applications in the scientific community, and its unique properties make it an attractive option for use in lab experiments.
Scientific Research Applications
Treatment of Schizophrenia
Asenapine is a second-generation (atypical) antipsychotic medication used for the treatment of schizophrenia . The efficacy profile of Asenapine is well characterized in a number of clinical trials .
Management of Agitation
Asenapine has been used off-label for the management of agitation .
Transdermal Application
Transdermal Asenapine was approved by the US Food and Drug Administration in 2019 for the treatment of schizophrenia in adults . The patch needs to be changed once daily .
Antiviral Activity
Indole derivatives, which include Asenapine, have shown antiviral activity .
Antitubercular Activity
Some indole derivatives, including Asenapine, have demonstrated in vitro antitubercular activity .
Mechanism of Action
Target of Action
2,3-Dihydro-1-oxo Asenapine, also known as 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one or 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, is an atypical antipsychotic that primarily targets serotonin (5HT2A) and dopamine (D2) receptors . It exhibits more potent activity with serotonin receptors than dopamine .
Mode of Action
Asenapine acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activation by natural neurotransmitters . This antagonism has been shown to enhance the efflux of dopamine (DA) and acetylcholine (Ach) in rat brains .
Biochemical Pathways
The antagonistic action of asenapine on serotonin and dopamine receptors disrupts the normal functioning of these neurotransmitter systems. This disruption can affect various biochemical pathways in the brain, leading to changes in mood, cognition, and behavior .
Pharmacokinetics
Asenapine is rapidly absorbed when administered sublingually . The compound is metabolized in the liver via CYP1A2 oxidation and UGT1A4 glucuronidation . It is excreted in the urine (~50%) and feces (~40%) . The time to peak concentration for sublingual administration is 0.5 to 1.5 hours , and the terminal half-life is approximately 24 hours .
properties
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFINICFHHBHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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